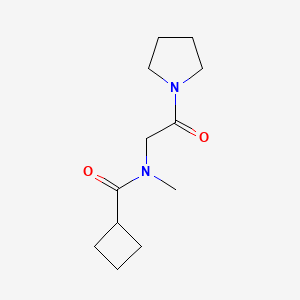
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide, also known as ABT-288, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ABT-288 is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mechanism of Action
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that are involved in the modulation of neurotransmitter release and synaptic plasticity. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to enhance the activity of the α7 receptor, leading to improved cognitive function in animal models.
Biochemical and Physiological Effects:
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition to its effects on cognitive function, N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has also been shown to reduce inflammation and oxidative stress in the brain. These effects may be mediated by the activation of the α7 nicotinic acetylcholine receptor, which has been implicated in the regulation of immune function and oxidative stress.
Advantages and Limitations for Lab Experiments
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has several advantages for lab experiments, including its high purity and selectivity for the α7 nicotinic acetylcholine receptor. However, there are also limitations to its use in lab experiments, including its relatively short half-life and potential toxicity at high doses. These limitations will need to be addressed in future research to fully understand the therapeutic potential of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide.
Future Directions
There are several future directions for research on N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide, including its potential therapeutic applications in other cognitive disorders such as Parkinson's disease and depression. In addition, further research is needed to fully understand the mechanism of action of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide and its effects on neurotransmitter release and synaptic plasticity. Finally, the development of more selective and potent agonists of the α7 nicotinic acetylcholine receptor may lead to the development of more effective therapies for cognitive disorders.
Synthesis Methods
The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with N-methylpyrrolidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with N-methylpiperazine and trifluoroacetic acid to yield N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide. The synthesis of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been optimized to produce high yields and purity, making it suitable for further research and development.
Scientific Research Applications
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders. The α7 nicotinic acetylcholine receptor is involved in the modulation of neurotransmitter release and synaptic plasticity, making it a promising target for the treatment of cognitive disorders. N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting its potential as a therapeutic agent in these disorders.
properties
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-13(12(16)10-5-4-6-10)9-11(15)14-7-2-3-8-14/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVCTPSIBKUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
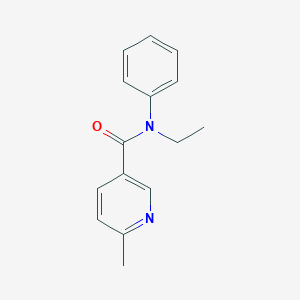
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)
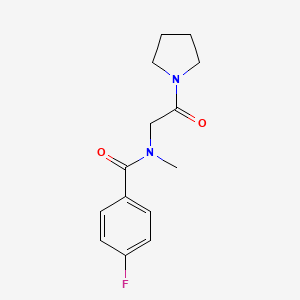

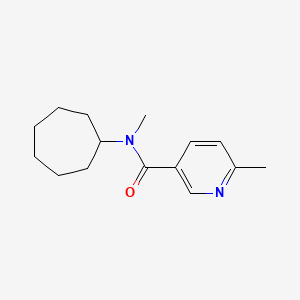


![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)
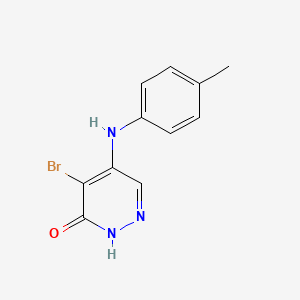
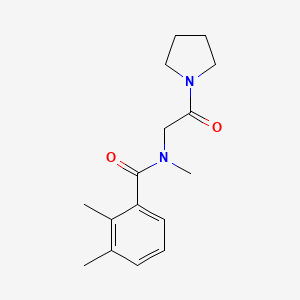
![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)
![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)
